N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound with diverse applications in chemical and biological research. It belongs to the class of oxalamides, which are characterized by the presence of an oxalamide linkage connecting different functional groups. This compound is notable for its unique structure, which incorporates a dihydrobenzo[b][1,4]dioxin moiety and a methoxybenzyl group.
The synthesis of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide typically involves several steps:
This multi-step synthetic route allows for the precise construction of the molecule while maintaining high purity levels.
The molecular structure of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C20H23N3O5/c21-18(24)22-14-3-4-15-16(10-14)28-9-8-27-15/h3-4,10-11,18H,8-9,12H2,(H,21,23)(H,22,24)
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
These notations provide a clear representation of the compound's connectivity and stereochemistry.
The compound can undergo various chemical reactions typical of oxalamides:
These reactions highlight the versatility of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide in synthetic organic chemistry.
The mechanism of action for N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide primarily involves its interaction with biological targets such as enzymes or receptors. The structural features allow it to bind effectively to active sites on proteins, potentially inhibiting their activity. This binding could alter cellular signaling pathways or metabolic processes, making it a candidate for further investigation in drug development.
The physical properties of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide include:
While specific data on boiling point or melting point are not available in current literature , its solubility properties may vary based on solvent polarity due to its diverse functional groups.
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide has potential applications in:
The unique structural characteristics provide opportunities for further exploration in pharmacological studies and synthetic applications .
This comprehensive analysis underscores the significance of N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide in both research and potential therapeutic contexts.
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: